molecular formula C27H29N3O4 B2629516 1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894043-62-0

1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2629516
CAS RN: 894043-62-0
M. Wt: 459.546
InChI Key: VNCHNXXKVYKXFD-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as DBU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DBU has been found to possess a range of biological activities, including anticancer, antifungal, and antiviral properties.

Scientific Research Applications

Crystallography and Material Science

The study of crystal structures, such as that of chlorfluazuron, provides insight into the molecular geometry and interactions within compounds. For instance, chlorfluazuron, a benzoylphenylurea insecticide, showcases the complex arrangements possible with urea derivatives, indicating potential for material science applications in designing substances with specific properties (Seonghwa Cho et al., 2015).

Organic Chemistry and Synthesis

The thermal dissociation of ureas, including those similar to 1,1-Dibenzyl derivatives, has been explored to understand the effects of substituents and solvents on reaction rates. This research provides valuable information for the development of new synthetic routes and compounds (MukaiyamaTeruaki & HoshinoToshio, 1954).

Pharmaceutical Chemistry

In pharmacology, the design and synthesis of molecules like 1,1-Dibenzyl derivatives are central to developing new therapeutic agents. For example, the synthesis of soluble inhibitors targeting specific receptors demonstrates the role of such compounds in drug discovery, highlighting their potential in creating treatments for various diseases (A. M. Thompson et al., 2005).

properties

IUPAC Name

1,1-dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-33-24-14-13-23(16-25(24)34-2)30-19-22(15-26(30)31)28-27(32)29(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-14,16,22H,15,17-19H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCHNXXKVYKXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

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